molecular formula C20H18O3 B8783517 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-, ethyl ester

Cat. No. B8783517
M. Wt: 306.4 g/mol
InChI Key: HFBCYSDXUCTZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-, ethyl ester is a useful research compound. Its molecular formula is C20H18O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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properties

Product Name

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-, ethyl ester

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

HFBCYSDXUCTZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (19.2 g) and benzyl bromide (19.0 g) were added to a solution of ethyl 4-hydroxy-2-naphthoate (20 g) in acetonitrile (200 ml) and the mixture was heated to reflux for 2 hours. After being cooled, the reaction solution was diluted with ethyl acetate and insoluble materials were filtered through Celite. The filtrate was concentrated in vacuo and the resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=100/1) to give ethyl 4-(benzyloxy)-2-naphthoate (27.8 g) as a pale yellow oil.
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19.2 g
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19 g
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20 g
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200 mL
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Synthesis routes and methods II

Procedure details

In an analogous manner to that described in Example 14(a), by alkylating ethyl 4-hydroxy-naphthalene-2-carboxylate [J. Agric. Chem Soc. Japan 24, 313 (1950)] with benzyl bromide there was obtained ethyl 4-benzyloxy-naphthalene-2-carboxylate as an almost colourless solid, Rf : 0.53 (SiO2, hexane:ethyl acetate=4:1).
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